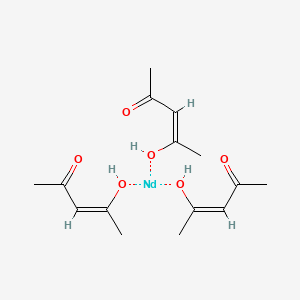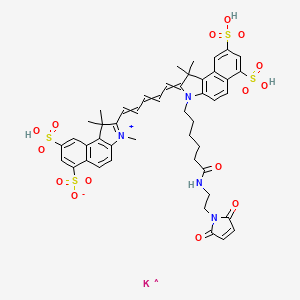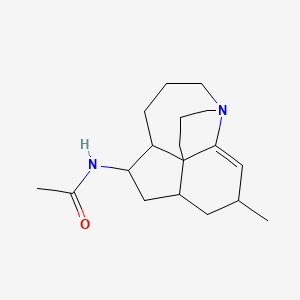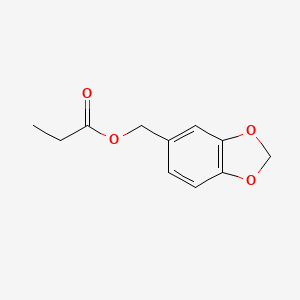
Neodymium acetylacetonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neodymium acetylacetonate is a coordination compound with the chemical formula Nd(O₂C₅H₇)₃. It is commonly found as a white powder and is known for its luminescent properties. This compound is a member of the broader class of metal acetylacetonates, which are coordination complexes derived from the acetylacetonate anion and metal ions .
Vorbereitungsmethoden
Neodymium acetylacetonate can be synthesized through several methods:
Treatment of Neodymium Alkoxide with Acetylacetone: This method involves reacting neodymium alkoxide with acetylacetone under controlled conditions.
Electrolysis of Neodymium in Acetylacetone: In this method, neodymium metal is electrolyzed in acetylacetone to form the desired compound.
Industrial production methods often involve variations of these procedures, such as mixing a solution of a neodymium salt with acetylacetone and adjusting the pH until the complex precipitates .
Analyse Chemischer Reaktionen
Neodymium acetylacetonate undergoes various chemical reactions, including:
Thermal Decomposition: Upon heating, this compound can decompose to form oxo-clusters such as M₄O(C₅H₇O₂)₁₀.
Coordination Reactions: The compound can form coordination complexes with other ligands, which can alter its chemical properties.
Common reagents used in these reactions include acetylacetone and various metal salts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Neodymium acetylacetonate has a wide range of applications in scientific research:
Luminescent Materials: It is used to produce luminescent materials by impregnating thermoplastic polymers with the compound in a supercritical carbon dioxide medium.
Catalysis: The compound serves as a precursor for catalysts in various organic synthesis reactions.
Nanoparticle Research: It is used in the synthesis of nanoparticles, which have applications in fields such as optoelectronics and medicine.
Wirkmechanismus
The mechanism by which neodymium acetylacetonate exerts its effects involves the coordination of the acetylacetonate ligands to the neodymium ion. This coordination alters the electronic properties of the neodymium ion, enabling it to participate in various chemical reactions. The specific molecular targets and pathways depend on the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Neodymium acetylacetonate can be compared to other metal acetylacetonates, such as:
Lanthanum Acetylacetonate: Similar in structure but with different electronic properties due to the different central metal ion.
Yttrium Acetylacetonate: Another similar compound with distinct luminescent properties.
The uniqueness of this compound lies in its specific luminescent properties and its ability to form stable coordination complexes with a variety of ligands .
Eigenschaften
Molekularformel |
C15H24NdO6 |
|---|---|
Molekulargewicht |
444.59 g/mol |
IUPAC-Name |
(Z)-4-hydroxypent-3-en-2-one;neodymium |
InChI |
InChI=1S/3C5H8O2.Nd/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b3*4-3-; |
InChI-Schlüssel |
RYDWICWJLUJNOP-LNTINUHCSA-N |
Isomerische SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Nd] |
Kanonische SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Nd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one](/img/structure/B13791080.png)
![(3aR,9bS)-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole-7,8-diol](/img/structure/B13791088.png)
![1-O-[2-Hydroxy-3-[methyloleoylamino]propyl]-D-glucitol](/img/structure/B13791090.png)
![3-Amino-3-[2-(2-methylphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13791103.png)






